molecular formula C8H7BO6 B1386727 5-Boronoisophthalic acid CAS No. 881302-73-4

5-Boronoisophthalic acid

Cat. No. B1386727
CAS RN: 881302-73-4
M. Wt: 209.95 g/mol
InChI Key: LCDXMCXNZRXUDH-UHFFFAOYSA-N
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Description

5-Boronoisophthalic acid (5-BIPA) is an organic compound that belongs to the boron-containing family of isophthalic acids. It is a white, crystalline solid with a molecular weight of 209.95 g/mol . 5-BIPA is a versatile compound used in a variety of applications, ranging from chemical synthesis to biomedical research.


Synthesis Analysis

The synthesis of 5-Boronoisophthalic acid involves the use of boric acid to tune the optical properties of lanthanide metal–organic frameworks (LMOFs) for dual-fluorescence emission . The LMOFs are prepared with 5-boronoisophthalic acid (5-bop) and Eu 3+ ions as the precursors . Another method involves the simple mixing of a reaction mixture of Tb/Eu salts and 5-boronoisophthalic acid (5-bop) in the presence of triethylamine (TEA) at room temperature .


Molecular Structure Analysis

The molecular formula of 5-Boronoisophthalic acid is C8H7BO6 . The exact mass is 210.0335681 g/mol . The structure of 5-Boronoisophthalic acid is complex, with a high complexity score of 244 .


Chemical Reactions Analysis

5-Boronoisophthalic acid is used in the creation of LMOFs for dual-fluorescence emission . The emission mechanism study indicates that 5-bop is excited with UV photons to produce its triplet state, which then excites Eu 3+ ions for their red emission . This is the general story of the antenna effect, but electron-deficient boric acid decreases the energy transfer efficiency from the triplet state of 5-bop to Eu 3+ ions .


Physical And Chemical Properties Analysis

5-Boronoisophthalic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 590.7±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 92.7±3.0 kJ/mol . The flash point is 311.1±32.9 °C . The index of refraction is 1.631 .

Scientific Research Applications

Metal-Organic Framework Gels

5-Boronoisophthalic acid is used in the synthesis of color-tunable lanthanide metal–organic framework (MOF) gels . The presence of a boric acid group in the compound improves anisotropic growth through steric hindrance and hydrogen bonds, which is crucial for the formation of these gels .

Sensing Applications

This compound is also utilized in various sensing applications due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions lead to its utility in both homogeneous assays and heterogeneous detection methods .

Safety and Hazards

5-Boronoisophthalic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

Mechanism of Action

Target of Action

5-Boronoisophthalic acid, also known as 3,5-Dicarboxyphenylboronic acid , is a boronic acid derivative that primarily targets lanthanide ions . These ions play a crucial role in various biochemical processes, including signal transduction and enzyme function.

Mode of Action

The compound interacts with its targets through a special nucleophilic reaction . The boronic acid group in 5-Boronoisophthalic acid forms a bond with the lanthanide ions, resulting in the formation of a lanthanide metal-organic framework (MOF) . This interaction leads to significant changes in the optical properties of the lanthanide ions .

Biochemical Pathways

The interaction of 5-Boronoisophthalic acid with lanthanide ions affects the optical pathways . The formation of the lanthanide MOF results in multi-emission at different wavelengths when excited at 256 nm . This change in emission properties can be leveraged in various applications, such as fluorescence sensing .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in organic solvents such as methanol, ethanol, and acetic acid . Its stability in air and potential decomposition under high temperature or high humidity conditions suggest that these factors may influence its bioavailability .

Result of Action

The primary result of the action of 5-Boronoisophthalic acid is the formation of a lanthanide MOF with tunable optical properties . This MOF exhibits multi-emission at different wavelengths, which can be used for fluorescence sensing . The fluorescence of the MOF can be selectively and significantly reduced in the presence of certain compounds, enabling its use in highly sensitive and selective detection .

Action Environment

The action of 5-Boronoisophthalic acid is influenced by environmental factors. It is stable in air but may decompose under high temperature or high humidity conditions . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

5-boronobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXMCXNZRXUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656890
Record name 5-Boronobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Boronoisophthalic acid

CAS RN

881302-73-4
Record name 5-Boronobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICARBOXYPHENYLBORONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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